4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of acylhydrazones. These compounds are known for their structural flexibility and adaptability in various chemical and pharmaceutical contexts. The compound’s molecular structure includes a chloro-substituted benzohydrazide moiety linked to a pyrrolidinone ring, which is further substituted with an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 4-ethoxyphenyl-substituted pyrrolidinone. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for several hours, followed by the evaporation of the solvent to yield the crude product. The crude product is then recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dichloro-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-chloro-N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group and the pyrrolidinone ring enhances its structural flexibility and potential for diverse interactions with biological targets .
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H18ClN3O4/c1-2-27-15-9-7-14(8-10-15)23-17(24)11-16(19(23)26)21-22-18(25)12-3-5-13(20)6-4-12/h3-10,16,21H,2,11H2,1H3,(H,22,25) |
InChI Key |
SKYJHQYWRNCRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.